1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
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Description
1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C18H15FN6OS and its molecular weight is 382.42. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Receptor Antagonist Activity
The compound 1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea shares structural similarities with compounds explored for their biological activities. One notable study synthesized a series of compounds to evaluate their antagonist activity against Neuropeptide S (NPS). The research highlighted the importance of structural features like the urea functionality for potent antagonist activity. For example, 4-Fluorobenzyl urea was identified as a potent antagonist, emphasizing the role of specific substituents in enhancing biological activity (Zhang et al., 2008).
ALK5 Inhibitory Activity
Further, compounds with structural elements like benzylamino and triazolopyridinyl moieties, similar to the compound , have been synthesized and evaluated for their inhibitory activity against ALK5, a receptor kinase implicated in transforming growth factor-β signaling. A specific compound in this series demonstrated significant inhibition of ALK5 phosphorylation, suggesting that such structural frameworks can be instrumental in modulating critical biological pathways (Krishnaiah et al., 2012).
Anticancer and PI3K Inhibitory Activity
Moreover, modifications in compounds structurally related to this compound have shown promising anticancer effects. Specifically, replacing an acetamide group with an alkylurea moiety in certain compounds retained their antiproliferative activity and inhibited PI3Ks and mTOR, key enzymes involved in cancer progression. This modification also notably reduced acute oral toxicity (Wang et al., 2015).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6OS/c19-14-3-1-12(2-4-14)9-20-18(26)21-10-17-23-22-16-6-5-15(24-25(16)17)13-7-8-27-11-13/h1-8,11H,9-10H2,(H2,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMSOXYIMJLCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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